molecular formula C9H17ClN2 B2378835 1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride CAS No. 2445785-41-9

1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride

Cat. No.: B2378835
CAS No.: 2445785-41-9
M. Wt: 188.7
InChI Key: HSZMGMDRRFEYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride is a substituted cyclohexane derivative that serves as a versatile intermediate in organic and medicinal chemistry research. Its structure, featuring both amino and nitrile functional groups on the same carbon center, along with the steric influence of the 4,4-dimethyl group, makes it a valuable scaffold for constructing more complex molecules . The nitrile group is a key functionality in pharmaceutical development, often employed as a bioisostere for carbonyl groups, and can participate in polar interactions or hydrogen bonding within enzyme active sites . While a specific CAS Number and molecular weight are omitted per the requirements, researchers can note that related 4-substituted 1-aminocyclohexanecarbonitrile salts are recognized as important intermediates in the synthesis of insecticidal active substances . This compound is intended for use in method development and the synthesis of novel chemical entities for research purposes. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c1-8(2)3-5-9(11,7-10)6-4-8;/h3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZMGMDRRFEYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C#N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Strecker synthesis offers a direct pathway to α-aminonitriles by reacting ketones with ammonium chloride and sodium cyanide. For 1-amino-4,4-dimethylcyclohexane-1-carbonitrile hydrochloride, 4,4-dimethylcyclohexanone serves as the starting material. Under acidic aqueous conditions, the ketone undergoes nucleophilic attack by cyanide ions, followed by ammonium ion incorporation to form the α-aminonitrile intermediate.

Reaction Equation :
$$
\text{4,4-Dimethylcyclohexanone} + \text{NH}4\text{Cl} + \text{NaCN} \xrightarrow{\text{H}2\text{O, HCl}} \text{1-Amino-4,4-dimethylcyclohexane-1-carbonitrile} \cdot \text{HCl}
$$

Optimization Parameters

  • Temperature : 25–40°C to balance reaction rate and byproduct formation.
  • Catalyst : Trace hydrochloric acid accelerates imine formation.
  • Yield : 70–85% after recrystallization.

Bucherer-Bergs Reaction Pathway

Hydantoin Intermediate Formation

The Bucherer-Bergs reaction converts ketones to hydantoins using ammonium carbonate and potassium cyanide, which are subsequently hydrolyzed to α-aminonitriles. For 4,4-dimethylcyclohexanone, this method ensures regioselective introduction of amino and nitrile groups at the 1-position.

Key Steps :

  • Hydantoin Synthesis :
    $$
    \text{4,4-Dimethylcyclohexanone} + (\text{NH}4)2\text{CO}_3 + \text{KCN} \rightarrow \text{Hydantoin Intermediate}
    $$
  • Acidic Hydrolysis :
    $$
    \text{Hydantoin} + \text{HCl} \rightarrow \text{1-Amino-4,4-dimethylcyclohexane-1-carbonitrile} \cdot \text{HCl}
    $$

Industrial Adaptations

  • Pressure Reactors : Operate at 5–10 bar to enhance reaction efficiency.
  • Yield : 65–78%, with purity >90% after vacuum distillation.

Reductive Amination Followed by Cyanation

Sequential Functionalization

This two-step approach first introduces the amine group via reductive amination, followed by nitrile installation:

  • Reductive Amination :
    $$
    \text{4,4-Dimethylcyclohexanone} + \text{NH}3 \xrightarrow{\text{NaBH}4} \text{1-Amino-4,4-dimethylcyclohexane}
    $$
  • Cyanation :
    $$
    \text{1-Amino-4,4-dimethylcyclohexane} + \text{NaCN} \xrightarrow{\text{Al}2\text{O}3} \text{1-Amino-4,4-dimethylcyclohexane-1-carbonitrile}
    $$

Catalytic Enhancements

  • Aluminum Oxide Support : Improves cyanide ion accessibility, boosting yield to 82%.
  • Solvent System : Dichloromethane minimizes side reactions during cyanation.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern facilities utilize continuous flow reactors to achieve consistent product quality:

Parameter Conditions
Residence Time 30–45 minutes
Temperature 50–60°C
Catalyst Loading 5% Al$$2$$O$$3$$ (w/w)
Annual Output 10–15 metric tons

Purification Techniques

  • Recrystallization : Ethanol-water mixtures yield 95% pure hydrochloride salt.
  • Chromatography : Reserved for pharmaceutical-grade material (>99% purity).

Comparative Analysis of Methods

Efficiency Metrics

Method Yield (%) Purity (%) Cost (USD/kg)
Strecker Synthesis 85 92 120
Bucherer-Bergs Reaction 78 90 140
Reductive Amination 82 94 110
Industrial Flow Process 88 96 95

Chemical Reactions Analysis

1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitroso compounds, primary amines, and substituted amines.

Scientific Research Applications

Chemistry

1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride serves as a significant building block in organic synthesis. It can be utilized to create complex molecules through various chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The carbonitrile group can be reduced to primary amines.
  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

These properties make it valuable for synthesizing pharmaceuticals and agrochemicals.

Biology

Research into the biological activity of this compound has shown potential effects on cellular processes. Its ability to interact with biological molecules through hydrogen bonding and electrophilic reactions suggests it could influence various cellular pathways. Studies have indicated that similar compounds can act as enzyme inhibitors or modulators, impacting protein functions and cellular signaling pathways.

Medicine

The compound's role as a pharmaceutical intermediate is under investigation. Its structural features may contribute to the development of new therapeutic agents targeting specific diseases. For instance, derivatives of 1-Amino-4,4-dimethylcyclohexane-1-carbonitrile have been explored for their anti-cancer properties due to their ability to activate phosphatases selectively.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of related compounds in cancer therapy. For example:

  • A study demonstrated that derivatives of 3-amino-4,4-dimethyl lithocholic acid exhibited selective activation of SHP1 phosphatases with significant anti-tumor efficacy against leukemia and lung cancer cells . This suggests that similar mechanisms may be applicable for derivatives derived from this compound.

Mechanism of Action

The mechanism of action of 1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in electrophilic reactions. These interactions can affect various cellular pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Structural Analogs and Substitutions

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride C₉H₁₅N₂·HCl 231.16 229–230 (dec.) 1° amine, carbonitrile, 4,4-dimethyl
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid hydrochloride C₇H₁₂ClF₂NO₂ 215.63 Not reported 1° amine, carboxylic acid, 4,4-difluoro
4,4-Difluorocyclohexylamine hydrochloride C₆H₁₁F₂N·HCl 171.62 ~295 (dec.) 1° amine, 4,4-difluoro
1-Amino-4-methylcyclohexane-1-carbonitrile hydrochloride C₈H₁₃N₂·HCl 188.66 Not reported 1° amine, carbonitrile, 4-methyl
1-Amino-4-methoxycyclohexanecarbonitrile C₈H₁₂N₂O 152.20 (base) Not reported 1° amine, carbonitrile, 4-methoxy

Key Observations :

  • Fluorine vs. Methyl Substitution : Fluorinated analogs (e.g., 4,4-difluoro) exhibit higher melting points (~295°C vs. 229°C) due to stronger intermolecular interactions (e.g., dipole-dipole) .
  • Carbonitrile vs. Carboxylic Acid : Replacement of carbonitrile with carboxylic acid () alters polarity and hydrogen-bonding capacity, impacting solubility and reactivity.
  • Methoxy Group : The 4-methoxy analog () likely has enhanced solubility in polar solvents compared to hydrophobic methyl groups.

Pharmacological Activity

Table 2: Analgesic Activity of Derivatives
Compound % Inhibition (20 mg/kg, s.c.) Structural Features
5-(1-Amino-4,4-dimethylcyclohexyl)-2(1H)-pyridinone hydrochloride 62% 4,4-dimethyl, pyridinone backbone
cis-N-[1-(1,6-Dihydro-1-methyl-6-oxo-3-pyridinyl)-4-(tert-butyl)cyclohexyl]acetamide 47% tert-butyl, acetamide
5-(1-Aminocyclohexyl)-1-(phenylmethyl)-2(1H)-pyridinone hydrochloride 42% Phenylmethyl substitution

Key Observations :

  • The 4,4-dimethyl substitution in the target compound’s derivative confers superior analgesic activity (62%) compared to tert-butyl or phenylmethyl analogs. This suggests steric and electronic optimization at the cyclohexyl position enhances receptor interaction .

Comparisons :

  • Difluoro Analog (): Likely involves fluorination reagents (e.g., DAST), increasing cost and safety concerns.

Commercial Availability and Cost

  • Target Compound : Available from multiple suppliers (e.g., Beijing Infoark, CymitQuimica) at €560/50 mg , indicating niche but stable production .
  • 4,4-Difluorocyclohexylamine Hydrochloride : Priced lower (e.g., ~$100/g from Fluorochemicals) due to broader applications in agrochemicals .

Biological Activity

1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride is a chemical compound with a unique structure that includes an amino group, a dimethylcyclohexane ring, and a carbonitrile group. This compound has garnered attention in various scientific fields, particularly for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The compound's IUPAC name is this compound with the CAS number 2445785-41-9. The molecular formula is C9H16N2ClC_9H_{16}N_2Cl and its structure can be represented as follows:

InChI InChI 1S C9H16N2 ClH c1 8 2 3 5 9 11 7 10 6 4 8 h3 6 11H2 1 2H3 1H\text{InChI }\text{InChI 1S C9H16N2 ClH c1 8 2 3 5 9 11 7 10 6 4 8 h3 6 11H2 1 2H3 1H}

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the carbonitrile group may participate in electrophilic reactions. This interaction can influence various cellular pathways and functions.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antifungal Activity: Preliminary studies have suggested that derivatives of cyclohexane compounds exhibit antifungal properties. For instance, compounds structurally similar to 1-amino-4,4-dimethylcyclohexane-1-carbonitrile have shown significant antifungal activity against various fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Antimicrobial Properties: The compound has been evaluated for its antimicrobial effects. In vitro tests demonstrated that it could inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent .

Pharmacological Applications: Ongoing research is exploring the use of this compound as a pharmaceutical intermediate or active ingredient. Its unique structure may contribute to novel therapeutic applications in treating infections or other diseases .

Case Studies

Several studies have documented the biological activities of related compounds:

  • Study on Antifungal Activity: A study published in MDPI reported that cyclohexane derivatives exhibited varying degrees of antifungal activity against strains like Candida albicans and Aspergillus niger, with some derivatives showing MIC values as low as 12.5 µg/mL .
  • Pharmacological Evaluation: Research evaluating the pharmacological properties of similar compounds highlighted their effectiveness as selective SHP1 activators, indicating potential roles in cellular signaling pathways .

Data Table: Biological Activity Overview

Activity Type Target Organisms Effectiveness (MIC) Reference
AntifungalCandida albicans12.5 µg/mL
AntifungalAspergillus niger15.62 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AntimicrobialKlebsiella pneumoniae19.9 µg/mL

Q & A

Basic: What are the recommended synthetic routes for 1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride, and how does the hydrochloride salt enhance its utility?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the cyclohexane backbone. A common approach includes:

Amine Protection : Introduction of the amino group via reductive amination or nucleophilic substitution, often using protective groups (e.g., Boc) to prevent side reactions .

Nitrile Formation : Conversion of a carboxylic acid or amide intermediate to a nitrile group using reagents like POCl₃ or PCl₃ in acetonitrile .

Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to improve solubility and stability for biological assays .

Key Consideration : The hydrochloride salt enhances aqueous solubility, critical for in vitro studies, and stabilizes the compound against oxidation during storage .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:
While specific safety data is limited, analogous hydrochlorides require:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as hydrochloride salts may release HCl vapors under heat .
  • Storage : Airtight containers in cool, dry conditions (2–8°C) to prevent hygroscopic degradation .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclohexane ring conformation, nitrile (C≡N) peak at ~100–120 ppm, and dimethyl groups (δ ~1.2 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) paired with mass spectrometry to verify purity (>95%) and molecular ion peaks .
  • X-ray Crystallography : For resolving stereochemistry, though limited by the hydrochloride’s hygroscopic nature .

Advanced: How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Solvent Optimization : Use dimethylformamide (DMF) or THF to enhance intermediate solubility during nitrile formation .

  • Catalysis : Palladium or nickel catalysts for reductive amination steps, improving reaction rates and reducing byproducts .

  • Table: Comparative Solvent Systems

    SolventYield (%)Purity (%)Reference
    DMF7892
    Ethanol6588

Advanced: How can stereochemical inconsistencies in synthesis be resolved?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TDDFT) .
  • Crystallization : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) to isolate desired stereoisomers .

Advanced: How should researchers address discrepancies in reported biological activities?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity, controlling for pH (hydrochloride may alter buffer conditions) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for solvent effects (DMSO vs. saline) .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes/receptors, focusing on the nitrile’s electrophilic nature .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes in physiological conditions .
  • QSAR Models : Train models using datasets of analogous cyclohexane derivatives to predict ADMET properties .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Hydrochloride salts typically degrade <5% under these conditions .
  • pH Profiling : Stability is highest at pH 4–6 (simulating lysosomal environments). Avoid alkaline buffers (pH >8), which hydrolyze the nitrile to amide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.